molecular formula C17H24ClFN2O2 B6580080 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(morpholin-4-yl)propan-2-ol hydrochloride CAS No. 1184998-52-4

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(morpholin-4-yl)propan-2-ol hydrochloride

Cat. No.: B6580080
CAS No.: 1184998-52-4
M. Wt: 342.8 g/mol
InChI Key: GBBNRMGTBQKETM-UHFFFAOYSA-N
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Description

The compound 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(morpholin-4-yl)propan-2-ol hydrochloride is a synthetic small molecule featuring a substituted indole core linked to a morpholine moiety via a propan-2-ol chain. Key structural attributes include:

  • Indole core: The indole ring is substituted at positions 2 and 3 with methyl groups and at position 5 with a fluorine atom. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the methyl groups influence steric interactions .
  • Morpholine moiety: The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to solubility and may participate in hydrogen bonding or target-specific interactions (e.g., kinase inhibition) .
  • Propan-2-ol linker: The hydroxyl group in the propan-2-ol chain allows for salt formation (here, hydrochloride), improving crystallinity and bioavailability .

Properties

IUPAC Name

1-(5-fluoro-2,3-dimethylindol-1-yl)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2.ClH/c1-12-13(2)20(17-4-3-14(18)9-16(12)17)11-15(21)10-19-5-7-22-8-6-19;/h3-4,9,15,21H,5-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBNRMGTBQKETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCOCC3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

Compound Name Key Structural Differences Implications Reference
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(morpholin-4-yl)propan-2-ol 5-Methyl, 2,3-diphenyl vs. 5-fluoro, 2,3-dimethyl Increased lipophilicity from phenyl groups may reduce solubility; methyl/fluoro substitution alters metabolic stability .
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride Amine chain replaces morpholine-propan-2-ol Loss of morpholine’s hydrogen-bonding capacity; amine may enhance CNS penetration .
5-Fluoro-1,3-dihydro-3-methyl-2H-indol-2-one Oxo group replaces N-linked propan-2-ol-morpholine Reduced conformational flexibility; potential for altered target affinity .

Morpholine-Containing Analogues with Diverse Cores

Compound Name Core Structure vs. Indole Functional Implications Reference
1-[4-(Adamantan-1-yl)phenoxy]-3-(morpholin-4-yl)propan-2-ol Hydrochloride Adamantyl-phenoxy replaces indole Enhanced bulkiness from adamantane may improve proteolytic stability but limit membrane permeability .
3-(Naphthalene-1-carbonyl)-1-(2-(morpholin-4-yl)ethyl)-1,4-dihydroquinolin-4-one Hydrochloride Quinolinone core vs. indole Quinolinone’s planar structure may enhance π-π stacking in enzyme active sites .

Propan-2-ol Derivatives with Alternative Aromatic Groups

Compound Name Aromatic Group vs. Indole Pharmacological Relevance Reference
Nadolol Impurity F (Hydrochloride) Naphthalen-1-yloxy replaces indole Beta-blocker activity via naphthyloxy’s adrenergic receptor interaction .
1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)propan-2-ol Carbazole replaces indole Carbazole’s fluorescence properties may enable imaging applications .

Key Research Findings and Trends

  • Fluorine Substitution: The 5-fluoro group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues (e.g., 5-methyl in ), extending half-life .
  • Morpholine’s Role : Morpholine-containing compounds (e.g., ) frequently exhibit improved aqueous solubility and kinase inhibitory activity due to the nitrogen’s lone pair participating in binding.
  • Structural Flexibility: The propan-2-ol linker allows conformational adaptability, critical for target engagement. Rigid analogues (e.g., oxo-indolinones in ) may sacrifice this advantage.

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